1-(Pyrrolidin-2-ylmethyl)azepane
Description
General Context of Saturated Nitrogen Heterocycles in Synthetic Chemistry
Saturated nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of biologically active molecules, including many pharmaceuticals. ethz.chacs.orgnih.govresearchgate.net Unlike their aromatic counterparts, which have seen extensive use in drug discovery, saturated heterocycles offer a three-dimensional geometry that can lead to improved physicochemical properties such as solubility and bioavailability. ethz.chacs.org The synthesis of these structures, particularly 5- to 7-membered rings, is a key focus in organic chemistry. acs.org
The development of new synthetic methodologies for creating substituted saturated N-heterocycles is an active area of research. ethz.chresearchgate.net These methods are crucial for building libraries of diverse compounds for screening and lead optimization in drug discovery programs. manchester.ac.uk The incorporation of these saturated rings can significantly influence a molecule's pharmacological profile. nih.gov
Importance of Fused and Bridged Azepane and Pyrrolidine (B122466) Systems in Molecular Design
The combination of different ring systems, such as the pyrrolidine and azepane moieties, into a single molecule is a deliberate strategy in molecular design. The azepane ring, a seven-membered heterocycle, and the pyrrolidine ring, a five-membered heterocycle, are both important pharmacophores in their own right. researchgate.netmdpi.com When linked, as in 1-(Pyrrolidin-2-ylmethyl)azepane, they create a scaffold with a distinct spatial arrangement of atoms.
Research has shown that the presence of both azepane and pyrrolidine groups can be critical for the biological activity of a molecule. nih.govacs.org In some instances, the removal of either the azepane or the pyrrolidine substituent leads to a significant loss of activity, highlighting the synergistic contribution of the hybrid scaffold. nih.govacs.org The synthesis of fused and bridged systems containing these rings is an area of interest for creating structurally novel and potent compounds. researchgate.netnih.gov For example, the pyrrolidine ring can occupy a similar space as an azepane ring in some protein binding sites, suggesting a degree of interchangeability that is useful in analog design. nih.govacs.org
Overview of Research Trajectories for this compound within Chemical Research
The compound this compound serves as a versatile building block in chemical synthesis. lookchem.com Its structure is particularly relevant in the development of compounds targeting the central nervous system. lookchem.com Research has indicated its utility as a starting material for creating novel molecules with potential applications in addressing neurological and mood disorders. lookchem.com
The synthesis of molecules related to this compound, such as 1-(pyrrolidin-2-ylmethyl)-1H-azoles, has been reported, demonstrating the accessibility of this type of scaffold for further chemical modification. semanticscholar.org The general structure, which links a pyrrolidine ring to another cyclic amine via a methylene (B1212753) bridge, is a recurring theme in medicinal chemistry research. For instance, derivatives where a piperidine (B6355638) ring is replaced by a pyrrolidine or azepine have been explored in the context of fentanyl analogs. nih.gov
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 881040-13-7 |
| Dihydrochloride CAS Number | 1219964-19-8 |
| Molecular Formula | C11H22N2 |
Structure
3D Structure
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJTFQLOLODFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Computational Analysis of 1 Pyrrolidin 2 Ylmethyl Azepane
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the successful synthesis and purity of the target molecule, as well as for probing its conformational dynamics in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the connectivity and stereochemistry of 1-(Pyrrolidin-2-ylmethyl)azepane. Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of each atom.
Expected ¹H and ¹³C NMR Data: A detailed analysis of the chemical shifts and coupling constants would allow for the assignment of all protons and carbons in the pyrrolidine (B122466) and azepane rings, as well as the methylene (B1212753) bridge. The seven-membered azepane ring provides significant conformational flexibility.
Variable temperature NMR studies would be essential for investigating the conformational dynamics, such as ring inversion of the azepane moiety and nitrogen inversion. nih.govresearchgate.net At room temperature, some signals might appear broad due to exchange processes occurring on the NMR timescale. copernicus.org Lowering the temperature could resolve these into distinct signals for different conformers.
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously establish the connectivity between protons and carbons throughout the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide through-space correlations, offering insights into the preferred spatial arrangement of the pyrrolidine and azepane rings relative to each other. nih.gov
Table 1: Predicted NMR Techniques for Structural Analysis of this compound
| NMR Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical environment and connectivity of protons. | Determine the number of unique proton signals and their coupling patterns. |
| ¹³C NMR | Chemical environment of carbon atoms. | Identify the number of unique carbon signals, distinguishing between CH, CH₂, and CH₃ groups. |
| COSY | Proton-proton coupling correlations. | Establish the connectivity of protons within the pyrrolidine and azepane rings. |
| HSQC | Direct carbon-proton correlations. | Assign specific protons to their directly attached carbon atoms. |
| HMBC | Long-range carbon-proton correlations. | Confirm the connectivity across the entire molecular framework, including the link between the two rings. |
| NOESY | Through-space proton-proton correlations. | Elucidate the 3D structure and preferred conformation of the molecule in solution. |
| Variable Temperature NMR | Information on dynamic processes. | Study conformational changes like ring and nitrogen inversion. nih.govresearchgate.net |
Mass Spectrometry (MS) Applications in Reaction Monitoring and Purity Assessment
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and assessing the purity of the synthesized product. purdue.eduwaters.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which in turn confirms the elemental composition.
During the synthesis, which would likely involve a reductive amination or a related coupling reaction, MS could be used for reaction monitoring. unibo.itresearchgate.net Techniques like electrospray ionization (ESI) or atmospheric solids analysis probe (ASAP) coupled with a mass spectrometer would allow for rapid analysis of the reaction mixture to track the consumption of starting materials and the formation of the desired product. waters.comacs.org This real-time analysis helps in optimizing reaction conditions. acs.org
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the protonated molecule. This provides valuable structural information, as the fragmentation pathways would be characteristic of the pyrrolidine and azepane ring systems and their linkage.
Table 2: Mass Spectrometry Applications for this compound
| MS Technique | Purpose | Expected Outcome |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Determination of the exact mass to confirm the elemental composition of C₁₂H₂₄N₂. |
| Electrospray Ionization (ESI-MS) | Reaction Monitoring | Tracking the progress of the synthesis by observing the appearance of the product's molecular ion peak. purdue.edu |
| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation Analysis | Identification of characteristic fragment ions that confirm the connectivity of the pyrrolidine and azepane rings. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis
Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The most prominent features in the IR spectrum would be the C-H stretching vibrations of the aliphatic rings and the N-H stretching vibration if a secondary amine is present as an intermediate or impurity. The absence of carbonyl (C=O) or imine (C=N) stretching bands would confirm the complete reduction during synthesis.
Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated aliphatic amines like this compound, as they lack significant chromophores that absorb in the typical UV-Vis range (200-800 nm). libretexts.org The molecule is expected to be transparent in this region. However, UV-Vis spectroscopy can be useful for detecting any conjugated impurities that might be present. libretexts.org
Table 3: Expected Spectroscopic Data for Functional Group Analysis
| Spectroscopic Method | Expected Observations | Interpretation |
| Infrared (IR) Spectroscopy | C-H stretching bands (~2850-3000 cm⁻¹), N-H bending (if applicable), C-N stretching. | Confirms the presence of aliphatic C-H bonds and the amine functional group. Absence of C=O and C=N bands indicates successful reduction. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | No significant absorption in the 200-800 nm range. | Confirms the absence of conjugated π-electron systems. |
Computational Chemistry and Molecular Modeling Studies
Computational methods are crucial for complementing experimental data and providing a deeper understanding of the molecule's properties at an atomic level.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mpg.descispace.com For this compound, DFT calculations would be employed to predict its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. aps.org
DFT can also provide insights into the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations help in understanding the molecule's reactivity. Furthermore, DFT can be used to model the potential energy surface of the synthetic reactions, helping to elucidate the reaction mechanism and identify transition states. researchgate.net
Due to the flexibility of the seven-membered azepane ring and the rotational freedom around the single bonds connecting the two rings, this compound can exist in multiple conformations. uci.eduacs.org Computational methods are essential for exploring this complex conformational landscape. acs.org
Molecular mechanics or DFT calculations can be used to perform a systematic conformational search to identify all possible low-energy structures (energy minima). frontiersin.org By calculating the relative energies of these conformers, it is possible to predict the most stable conformations and their populations at a given temperature. This information is invaluable for interpreting experimental NMR data, where the observed spectra are often a population-weighted average of different conformers. copernicus.org
Table 4: Computational Methods for Analyzing this compound
| Computational Method | Objective | Predicted Insights |
| Density Functional Theory (DFT) | Electronic Structure and Property Prediction | Optimized geometry, calculated IR and NMR spectra for comparison with experimental data, HOMO-LUMO gap, and reaction mechanism details. aps.org |
| Conformational Search | Identification of Stable Conformers | A map of the potential energy surface, identifying all low-energy conformers and their relative stabilities. acs.org |
| Molecular Dynamics (MD) Simulations | Study of Dynamic Behavior | Simulating the movement of the molecule over time to understand its flexibility and conformational transitions. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which to view the conformational landscape and dynamic motions of molecules over time. For this compound, MD simulations would be crucial in understanding the flexibility of the pyrrolidine and azepane rings, as well as the rotational freedom of the bond connecting these two cyclic structures.
MD simulations on related N-heterocyclic systems provide insight into the expected dynamic behavior. For instance, studies on N-substituted azepanes have shown that the seven-membered ring exhibits significant conformational disorder due to competing steric and electronic effects. researchgate.net The introduction of substituents can, in some cases, rigidify the azepane ring, but this is highly dependent on the nature and position of the other functional groups. researchgate.net In the case of this compound, the pyrrolidin-2-ylmethyl group itself acts as a substituent that influences the conformational preferences of the azepane ring.
Table 1: Predicted Conformational Parameters from Molecular Dynamics Simulations
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Pyrrolidine Ring Puckering Amplitude | 0.3 - 0.5 Å | Indicates the degree of non-planarity of the pyrrolidine ring. |
| Azepane Ring Torsional Angles | Highly variable | Reflects the significant flexibility of the seven-membered ring. |
| Dihedral Angle of Methylene Bridge | Multiple low-energy rotamers | Determines the relative orientation of the two rings. |
Quantum Mechanical Predictions of Reactivity
Quantum mechanical calculations provide a theoretical framework for understanding the electronic structure and, consequently, the chemical reactivity of a molecule. For this compound, these calculations can predict sites of nucleophilic and electrophilic attack, bond dissociation energies, and the energies of frontier molecular orbitals (HOMO and LUMO).
Quantum chemical studies on azepane have shown that the nitrogen heteroatom significantly influences the electron density distribution within the ring, affecting its reactivity. nih.govnih.gov The replacement of a carbon atom with nitrogen in a cycloalkane ring leads to a redistribution of electron density, which can alter the molecule's chemical behavior. nih.gov In this compound, both nitrogen atoms in the pyrrolidine and azepane rings are expected to be the primary sites of basicity and nucleophilicity.
The reactivity of the pyrrolidine ring has also been investigated using quantum mechanics. For example, in nucleophilic aromatic substitution reactions, the pyrrolidine acts as the nucleophile. nih.gov The nitrogen atom's lone pair of electrons is readily available for forming new bonds. In this compound, the nitrogen atoms are the most likely sites for protonation or reaction with electrophiles.
Frontier molecular orbital (FMO) theory is a key component of quantum mechanical reactivity predictions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, indicating their nucleophilic character. The LUMO, on the other hand, would likely be distributed over the carbon and hydrogen atoms, indicating potential sites for nucleophilic attack if the molecule were, for instance, protonated.
Table 2: Predicted Quantum Mechanical Reactivity Descriptors
| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high | Indicates a good electron donor (nucleophile). |
| LUMO Energy | Relatively high | Indicates a poor electron acceptor (electrophile). |
| HOMO-LUMO Gap | Large | Suggests high kinetic stability. |
| Most Basic Site | Nitrogen atoms | Likely sites of protonation and interaction with Lewis acids. |
Derivatization and Functionalization of the 1 Pyrrolidin 2 Ylmethyl Azepane Core
Strategic Introduction of Functional Groups
The introduction of specific functional groups onto the 1-(pyrrolidin-2-ylmethyl)azepane core is a primary strategy for modifying its properties. This can be achieved by targeting the nitrogen atoms of the pyrrolidine (B122466) or azepane rings, or the carbon backbone.
One common approach involves the alkylation or acylation of the secondary amine in the pyrrolidine ring. Another method is the direct functionalization of the heterocyclic rings. For instance, research has demonstrated the synthesis of related structures where a trifluoromethyl (CF₃) group is introduced. A multi-step synthesis starting from 1-tosyl-2-(trifluoromethyl)aziridine, involving alkylation with dihaloalkanes followed by ring expansion, can yield 3-CF₃-azepanes. lookchem.com This method allows for the incorporation of the strongly electron-withdrawing and metabolically stable CF₃ group, which can significantly alter the compound's characteristics.
Furthermore, the pyrrolidine moiety can be used as a building block to introduce other heterocyclic systems. A convenient two-step method has been reported for the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles. This procedure involves the alkylation of various azoles (such as pyrazoles, imidazoles, and triazoles) with a protected prolinol mesylate, followed by deprotection to yield the desired products. researchgate.net This strategy effectively links different types of aromatic heterocycles to the core structure, expanding the potential for diverse interactions and properties.
The table below summarizes examples of functionalized analogues.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-Cbz-prolinol mesylate, Pyrazole | i) NaH, DMF; ii) H₂, 10% Pd/C, MeOH | 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole | 44% | researchgate.net |
| 1-Cbz-prolinol mesylate, 1,2,4-Triazole | i) NaH, DMF; ii) H₂, 10% Pd/C, MeOH | 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole | 56% | researchgate.net |
| 1-Tosyl-2-(trifluoromethyl)aziridine, 1,4-Diiodobutane | i) nBuLi, THF, −78 °C; ii) Nucleophile, CH₃CN, Δ | Functionalized 3-CF₃-azepane | N/A | lookchem.com |
Synthesis of Analogues with Modified Ring Systems (e.g., spiro-compounds, fused systems)
Modifying the core heterocyclic framework of this compound through ring expansion, contraction, or the creation of fused or spirocyclic systems is a key strategy for generating structural diversity.
Ring Expansion: A significant advancement in this area is the palladium-catalyzed two-carbon ring expansion of 2-alkenylpyrrolidines to create substituted azepanes. researchgate.netrsc.orgrsc.org This method relies on an allylic amine rearrangement, driven by the electronic properties of a substituent on the alkene, to favor the formation of the larger, seven-membered ring. rsc.org The process is tolerant of various functional groups and provides a direct route from common pyrrolidine starting materials to more complex azepane systems. researchgate.netrsc.org
Fused Systems: The synthesis of fused-ring systems incorporating the azepane moiety has also been explored. An intramolecular Ullmann-type annulation/rearrangement cascade provides an efficient pathway to synthesize functionalized 1H-benzo[b]azepines from 5-arylpyrrolidine-2-carboxylates. acs.orgnih.govacs.org This copper-promoted reaction transforms the pyrrolidine ring into a fused benzazepine system, creating a rigid, polycyclic architecture. acs.orgnih.gov
Another approach involves the aza-Cope rearrangement-Mannich cyclization, which has been used to create fused bicyclic systems containing a pyrrolidine and an azepine ring (decahydropyrrolo[2,3-c]azepines and decahydropyrrolo[2,3-d]azepines). rsc.org This strategy builds complex, fused scaffolds from acyclic or simpler cyclic precursors in a highly stereoselective manner. rsc.org Additionally, palladium catalysis has been employed in domino reactions to generate bicyclic systems like 1-fluoro-2-azabicyclo[3.2.1]octanes from methylenecyclobutane (B73084) derivatives, showcasing a ring-expanding approach to fused scaffolds. nih.gov
Spiro-compounds: The construction of spirocyclic systems, where two rings share a single atom, represents another dimension of structural modification. Methodologies for creating spirocycles often involve intramolecular cyclization strategies. For example, synthetic routes have been developed for the preparation of spiro[indene-2,4'-piperidine] derivatives, demonstrating the feasibility of creating spiro-junctions adjacent to a nitrogen heterocycle. whiterose.ac.uk While not directly demonstrated on the this compound core, these strategies could be adapted to generate novel spiro-pyrrolidine or spiro-azepane analogues.
The following table highlights key transformations for modifying the ring system.
| Transformation | Methodology | Starting Material Type | Product Type | Key Features | Reference |
| Ring Expansion | Palladium-catalyzed allylic amine rearrangement | 2-Alkenylpyrrolidines | Substituted Azepanes | Electronically controlled, tolerates functional groups. | researchgate.netrsc.orgrsc.org |
| Fused System Synthesis | Intramolecular Ullmann-type annulation | 5-Arylpyrrolidine-2-carboxylates | 1H-Benzo[b]azepines | Copper-promoted, microwave-activated. | acs.orgnih.govacs.org |
| Fused System Synthesis | Aza-Cope rearrangement-Mannich cyclization | 3-Amino-4-vinylpiperidin-4-ol derivatives | Decahydropyrrolo[2,3-d]azepines | High diastereoselectivity. | rsc.org |
Stereoselective Derivatization and Chiral Control in Modifications
Controlling the stereochemistry during the synthesis and derivatization of the this compound core is critical, as the spatial arrangement of atoms can profoundly influence a molecule's properties.
Significant progress has been made in the stereoselective synthesis of azepanes from pyrrolidine precursors. The palladium-catalyzed two-carbon ring expansion of 2-alkenylpyrrolidines can proceed with a high degree of enantioretention. rsc.orgrsc.orgresearchgate.net This allows for the conversion of enantiopure L-proline-derived pyrrolidines into either enantiomer of the corresponding azepane with high selectivity, demonstrating that the chirality of the starting material can be effectively transferred to the product. rsc.org
For the introduction of new stereocenters, osmium-catalyzed tethered aminohydroxylation (TA) has proven to be a powerful tool for synthesizing heavily hydroxylated azepanes. nih.govacs.orgresearchgate.net This method allows for the creation of a new C-N bond with complete regio- and stereocontrol. nih.govacs.org The strategy involves using a chiral substrate, such as one derived from D-mannose, to direct the stereochemical outcome of the aminohydroxylation reaction, followed by intramolecular reductive amination to form the azepane ring. nih.gov
Furthermore, chemoenzymatic strategies offer a highly selective means of creating chiral centers. One-pot photoenzymatic processes have been developed for the synthesis of chiral N-Boc-4-hydroxyazepanes. nih.gov This approach combines a photochemical oxyfunctionalization at the C4 position of the azepane ring to create a prochiral ketone, which is then stereoselectively reduced by a keto-reductase (KRED) enzyme to yield the chiral alcohol with excellent enantiomeric excess (>99% ee). nih.gov
The table below details examples of stereoselective modifications.
| Methodology | Substrate Type | Product Type | Stereochemical Control | Reference |
| Palladium-Catalyzed Ring Expansion | Enantiopure 2-alkenylpyrrolidines | Chiral Azepanes | High enantioretention (e.g., 91:9 e.r. to 90:10 e.r.). | rsc.orgresearchgate.net |
| Osmium-Catalyzed Tethered Aminohydroxylation | Chiral allylic alcohols from D-mannose | Pentahydroxyazepane iminosugars | Complete regio- and stereocontrol from tethering approach. | nih.govacs.org |
| One-Pot Photoenzymatic Synthesis | Azepane | Chiral N-Boc-4-hydroxyazepane | Enzymatic reduction of prochiral ketone with >99% ee. | nih.gov |
Exploration of Substituent Effects on Chemical Reactivity
The chemical reactivity of the this compound core can be significantly influenced by the electronic nature of substituents on either the pyrrolidine or azepane rings. These effects are generally categorized as inductive effects (the withdrawal or donation of sigma-bond electrons) and resonance effects (the delocalization of pi-electrons). libretexts.org
Substituents that are electron-donating (e.g., alkyl groups) increase the electron density of the heterocyclic rings. This generally enhances the nucleophilicity of the nitrogen atoms and can activate the ring towards electrophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, cyano, sulfonyl, carbonyl groups) decrease the electron density of the rings. libretexts.orgnih.gov This reduces the nucleophilicity of the ring nitrogens and deactivates the ring system towards electrophiles. libretexts.org
A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine provides a relevant model for understanding these principles. researchgate.net The study found that the rate of the aromatic nucleophilic substitution (SₙAr) reaction was highly dependent on the nature of the substituent 'X' on the thiophene (B33073) ring. Strong electron-withdrawing groups accelerated the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). Linear correlations were established between the reaction's Gibbs free energy barrier and the electrophilicity of the thiophene derivative, demonstrating a predictable relationship between substituent electronic effects and reaction rates. researchgate.net
In the context of the this compound scaffold, these principles imply:
Nucleophilicity: The nucleophilicity of the pyrrolidine and azepane nitrogens can be tuned. Attaching an electron-withdrawing group (like a tosyl or acyl group) to one nitrogen will decrease its basicity and nucleophilicity, potentially allowing for selective reactions at the other nitrogen atom.
Ring Functionalization: For reactions involving the carbon framework, such as C-H functionalization or electrophilic attack, the presence of activating or deactivating groups will direct the position and rate of the reaction. libretexts.orglibretexts.org For example, an electron-withdrawing group on the pyrrolidine ring would make C-H bonds alpha to the nitrogen more acidic and potentially easier to deprotonate for subsequent functionalization.
Reaction Mechanisms: Substituents can alter reaction pathways. For instance, the palladium-catalyzed ring expansion of 2-alkenylpyrrolidines is driven by the presence of an electron-withdrawing group (like an ester or phenyl group) that stabilizes the rearranged product through conjugation. rsc.orgrsc.org Without such a substituent, the equilibrium may not favor the expanded azepane ring. This highlights how substituents are not merely passive decorations but can be essential drivers of key chemical transformations. shareok.org
Applications of 1 Pyrrolidin 2 Ylmethyl Azepane in Advanced Chemical Research
Role as a Chiral Ligand in Asymmetric Catalysis
The primary application of chiral diamines, such as 1-(pyrrolidin-2-ylmethyl)azepane, lies in the field of asymmetric catalysis, where they serve as stereodirecting ligands for metal-catalyzed reactions. The pyrrolidine (B122466) scaffold, often derived from the natural amino acid proline, is a well-established chiral motif in a multitude of successful organocatalysts and ligands. researchgate.netlibretexts.orgnih.gov The nitrogen atoms of the pyrrolidine and azepane rings can coordinate to a metal center, forming a chiral complex that can induce enantioselectivity in a variety of chemical transformations.
The formation of metal-ligand complexes is a prerequisite for the application of this compound in metal-catalyzed asymmetric synthesis. The two nitrogen atoms of the ligand can act as a bidentate donor, chelating to a metal center to form a stable, rigid chiral environment around the metal. The synthesis of such complexes typically involves the reaction of the diamine ligand with a suitable metal precursor, such as a metal halide or alkoxide, in an appropriate solvent.
While specific metal complexes of this compound are not extensively documented in publicly available literature, the synthesis of complexes with analogous chiral diamines is well-established. For instance, chiral diamines derived from proline have been successfully complexed with a variety of transition metals, including copper, palladium, rhodium, and iridium. acs.orgresearchgate.netacs.orgmdpi.com These complexes are often prepared under inert conditions to prevent oxidation or side reactions. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including NMR, mass spectrometry, and X-ray crystallography, to confirm their structure and stereochemistry. nih.govresearchgate.netchinesechemsoc.org
Table 1: Representative Metal Complexes with Analogous Chiral Diamine Ligands
| Metal Precursor | Analogous Chiral Diamine Ligand | Resulting Complex Type | Potential Application | Reference |
| CuBr₂ | 2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine | [Ligand·CuBr₂] | Henry Reactions | rsc.org |
| PdCl₂(MeCN)₂ | (S)-N-(Pyrrolidin-2-ylmethyl)aniline derived triamides | Palladium-Ligand Complex | Asymmetric Hydrovinylation | researchgate.net |
| [Rh(COD)Cl]₂ | Pyrrolidine-based PNN pincer ligands | Rhodium-Pincer Complex | Asymmetric Hydrogenation | rug.nl |
| AuCl(SMe₂) | C₂-chiral pyrrolidinyl JohnPhos-type ligands | Gold(I)-Phosphine Complex | Enantioselective Cycloadditions | nih.govresearchgate.net |
This table presents data for analogous ligands to illustrate the types of metal complexes that could be formed with this compound.
The chiral metal complexes of this compound are anticipated to be effective catalysts for a range of enantioselective transformations. The stereochemical outcome of these reactions is dictated by the chiral pocket created by the ligand around the metal center, which preferentially accommodates one of the enantiomeric transition states.
Key transformations where such ligands have shown promise include:
Aldol (B89426) and Mannich Reactions: Proline and its derivatives are renowned for their ability to catalyze aldol and Mannich reactions with high enantioselectivity. libretexts.orgyoutube.com Metal complexes of this compound could offer an alternative, potentially more reactive or selective, catalytic system for these fundamental carbon-carbon bond-forming reactions.
Henry (Nitroaldol) Reactions: Copper(II) complexes of chiral diamines have proven to be highly effective in catalyzing the asymmetric Henry reaction, yielding valuable β-nitro alcohols with excellent enantiomeric excess. rsc.org The this compound ligand is a strong candidate for this transformation.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where chiral diamine ligands have been successfully employed. researchgate.net
Hydrogenation and Transfer Hydrogenation: Chiral iridium and rhodium complexes with diamine ligands are widely used for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines. acs.org
Table 2: Representative Enantioselective Reactions Catalyzed by Analogous Chiral Diamine Ligands
| Reaction Type | Substrate | Catalyst System (Analogous Ligand) | Enantiomeric Excess (ee) | Yield | Reference |
| Henry Reaction | Aromatic Aldehydes | [Ligand·CuBr₂] (Ligand = 2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine) | 98.5–99.6% | >90% | rsc.org |
| Aldol Reaction | Cyclohexanone & p-nitrobenzaldehyde | Proline-derived sulfonamide | up to 99% | up to 99% | nih.gov |
| Suzuki–Miyaura Coupling | Arylboronic acid & Aryl halide | Pd(OAc)₂ with chiral diamine-crown ether ligand | up to 95% | High | chinesechemsoc.org |
| [4+2] Cycloaddition | 1,6-enyne | Au(I) complex with JohnPhos-type pyrrolidine ligand | up to 94:6 er | High | nih.gov |
This table presents data for analogous ligands to illustrate the potential catalytic performance of this compound in similar reactions.
Utility as a Molecular Building Block for Complex Architectures
Beyond its role in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecular structures, particularly in the realm of medicinal chemistry and natural product synthesis. nih.govresearchgate.netresearchgate.net The presence of two distinct nitrogen-containing rings and a chiral center provides a scaffold for the construction of diverse and intricate molecules.
The pyrrolidine and azepane rings can be further elaborated or incorporated into larger polycyclic systems. jst.go.jp The secondary amine of the pyrrolidine and the tertiary amine of the azepane offer multiple points for functionalization and ring-forming reactions. Synthetic strategies such as Pictet-Spengler reactions, intramolecular cyclizations, and multi-component reactions can be employed to construct fused or bridged heterocyclic systems. tandfonline.com The azepane ring, in particular, is a structural motif found in a number of biologically active compounds and approved drugs. wikipedia.org The synthesis of azepane-containing polycyclic systems is an active area of research. researchgate.net
The ability of the diamine structure to engage in hydrogen bonding and coordinate with metal ions also makes this compound a potential component for the construction of supramolecular assemblies. nih.govsemanticscholar.org These ordered, non-covalently linked structures are of interest for applications in molecular recognition, sensing, and materials science. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine can act as a hydrogen bond donor. When complexed with metal ions, these units can serve as nodes in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net
Exploration in Materials Science Precursors
The application of chiral diamines and their metal complexes as precursors for advanced materials is an emerging area of research. While specific studies on this compound in this context are not yet prevalent, related compounds have been explored for the creation of chiral polymers and functional materials. For instance, chiral metal-organic frameworks built from chiral ligands can exhibit unique properties, such as enantioselective separation or catalysis in a heterogeneous phase. Furthermore, the incorporation of such chiral units into polymer backbones could lead to materials with interesting chiroptical properties.
Structure Activity Relationship Sar in a Non Biological Context for 1 Pyrrolidin 2 Ylmethyl Azepane
Correlating Structural Modifications with Catalytic Efficiency and Selectivity
The catalytic performance of diamines like 1-(pyrrolidin-2-ylmethyl)azepane is highly dependent on their molecular structure. Modifications to either the pyrrolidine (B122466) or the seven-membered azepane ring can significantly alter both catalytic activity and the stereoselectivity of a reaction. These compounds often derive from readily available chiral sources like L-proline. researchgate.netresearchgate.net
Research on analogous proline-derived catalysts demonstrates that structural variations are key to optimizing catalytic outcomes. For instance, in aldol (B89426) reactions, the choice of the amine component linked to a proline moiety dramatically affects enantioselectivity. A study comparing different bicyclic amine structures as catalysts revealed that a ring-expanded azepane system, when combined with a pyrrolidine fragment, showed superior efficiency and enantioselectivity compared to a more constrained 2-azanorbornane system. mdpi.com This suggests that the larger, more flexible azepane ring in this compound is advantageous for creating a selective catalytic environment.
Furthermore, the nature of substituents on the nitrogen atoms is critical. The presence of bulky or electron-donating groups can influence the catalyst's approach to the substrate. In one study, the absence of a bulky, electron-donating substituent on the bicyclic amine unit led to poor enantioselectivity, highlighting the importance of steric hindrance in achieving high stereocontrol. mdpi.com The development of modular ligands, where components can be easily varied, has been a successful strategy for tuning catalytic properties for specific transformations like Michael additions and aldol reactions. scirp.orgnih.gov
The table below, based on findings from related systems, illustrates how structural changes in proline-derived diamine catalysts can impact reaction outcomes.
| Catalyst/Ligand Modification | Reaction Type | Observed Effect on Efficiency/Selectivity | Reference |
|---|---|---|---|
| Replacement of a constrained bicyclic amine with a more flexible azepane ring | Aldol Reaction | Increased enantiomeric excess (ee) from 22% to 60% and higher yield. | mdpi.com |
| Introduction of a phenylethyl substituent on the azabicyclic nitrogen | Aldol Reaction | Significantly improved enantioselectivity (63% ee) and high yield (95%). | mdpi.com |
| Variation of N-aryl or N-alkyl substituents on proline-derived diamides | Aldol Reaction | Allowed for fine-tuning of catalyst performance, achieving high diastereo- and enantioselectivity. | acs.org |
| Use of different Cbz-protected amino acids condensed with chiral amines | Michael Addition | Resulted in catalysts capable of promoting the reaction with up to 96% yield and 98% ee. | nih.gov |
Influence of Conformation and Stereochemistry on Chemical Behavior
The three-dimensional arrangement of this compound is fundamental to its function as a stereoselective catalyst. The molecule possesses inherent chirality originating from the (S)- or (R)-configuration of the pyrrolidine ring, which is often derived from L-proline or D-proline, respectively. This predefined stereocenter is crucial for inducing asymmetry in the transition state of a catalyzed reaction. bac-lac.gc.ca
In the context of catalysis, the C1-symmetry of this compound is a critical feature. semanticscholar.orgacs.org Unlike C2-symmetric ligands where the substrate can approach from two equivalent directions, the dissymmetry in C1-ligands creates a more differentiated steric environment. This often leads to higher selectivity, as one pathway for substrate approach is strongly favored over the other. The stereochemistry is often dictated by a "match-mismatch" effect, where the inherent chirality of the ligand must be compatible with the desired stereochemical outcome of the reaction to achieve high selectivity. bac-lac.gc.ca
| Structural Feature | Influence on Chemical Behavior | Reference |
|---|---|---|
| (S)- or (R)-Configuration of Pyrrolidine Ring | Acts as the primary source of chirality, dictating the enantioselectivity of the catalyzed reaction. | bac-lac.gc.ca |
| Pyrrolidine Ring Pucker (Envelope vs. Twist) | Affects the orientation of the substituent at the 2-position, influencing the steric environment of the catalytic site. Can be tuned by N-alkylation or N-acylation. | beilstein-journals.orgbeilstein-journals.org |
| Azepane Ring Conformation | Adds flexibility to the ligand backbone, allowing it to adapt to the transition state geometry. The large ring size can enhance catalytic efficiency over smaller, more rigid rings. | mdpi.com |
| Overall C1-Symmetry | Creates a highly asymmetric environment around the catalytic center, which can lead to superior enantiocontrol compared to symmetric ligands. | semanticscholar.orgacs.org |
Electronic and Steric Effects on Reaction Pathways
The reactivity and selectivity of this compound in catalytic processes are governed by a combination of electronic and steric effects. These factors determine the molecule's ability to act as a nucleophile, a base, or a ligand for a metal center, and they control how it interacts with substrates to guide the reaction along a specific pathway.
Electronic Effects: The two nitrogen atoms in the molecule have different electronic properties. The pyrrolidine nitrogen is part of a secondary amine (or a tertiary amine if substituted), while the azepane nitrogen is a tertiary amine. The nucleophilicity and basicity of these nitrogens are crucial for the catalytic cycle. In organocatalysis, for example, the pyrrolidine nitrogen can form an enamine with a carbonyl substrate, which is a key step in many aldol and Michael reactions. researchgate.netacs.org The electronic nature of substituents on either ring can modulate the electron density on the nitrogen atoms. Electron-donating groups would enhance nucleophilicity, potentially accelerating the reaction rate, while electron-withdrawing groups would decrease it. nih.gov
Steric Effects: Steric hindrance plays a critical role in asymmetric catalysis by dictating which face of a prochiral substrate is accessible. The bulky azepane ring, combined with the stereochemically defined pyrrolidine group, creates a chiral pocket around the active site. This steric shielding forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer.
Future Research Directions and Unexplored Avenues for 1 Pyrrolidin 2 Ylmethyl Azepane
Development of Novel and Green Synthetic Methodologies
The current synthesis of chiral diamines often relies on multi-step processes that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of more efficient, sustainable, and economically viable synthetic routes to 1-(Pyrrolidin-2-ylmethyl)azepane and its derivatives.
Key areas for exploration include:
Biocatalysis and Chemoenzymatic Routes: The use of enzymes, such as amine transaminases (ATAs) or keto reductases (KREDs), offers a highly stereoselective and environmentally benign approach. acs.org A potential pathway could involve the photoenzymatic conversion of readily available starting materials like pyrrolidine (B122466) or azepane to chiral amino or hydroxy precursors, which can then be coupled. acs.org
Catalytic C-H Amination: Direct C-H amination strategies, particularly those catalyzed by iridium or rhodium complexes, represent a powerful, atom-economical method for forming C-N bonds. researchgate.netorganic-chemistry.org Research into the regioselective intermolecular C(sp³)-H amidation could provide a direct route to the diamine scaffold, minimizing the need for pre-functionalized starting materials. researchgate.net
Redox-Neutral Annulation: Exploring redox-relay mechanisms, potentially aided by visible light photoredox catalysis, could enable the construction of the pyrrolidine or azepane rings from simple precursors under mild conditions. organic-chemistry.org
Flow Chemistry: Transitioning established synthetic steps to continuous flow processes can improve safety, scalability, and reaction efficiency while minimizing solvent usage and waste generation.
The following table outlines a comparison of potential green synthetic strategies.
| Methodology | Potential Advantages | Key Research Challenges |
| Biocatalysis | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. acs.org | Enzyme stability, substrate scope, and process optimization for industrial scale. |
| C-H Amination | High atom economy, use of simple substrates, potential for late-stage functionalization. researchgate.netorganic-chemistry.org | Achieving high regioselectivity and stereocontrol, catalyst cost and turnover number. |
| Photoredox Catalysis | Mild, redox-neutral conditions, access to unique reactive intermediates. organic-chemistry.org | Substrate scope, quantum yield efficiency, and scalability of photochemical reactors. |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, easier scalability, and process automation. | Initial setup cost, potential for clogging, and re-optimization of batch conditions. |
Expansion of Catalytic Applications to New Reaction Types
As a chiral diamine, this compound is a prime candidate for use as a ligand in asymmetric catalysis. Its structural features suggest it could be effective in a variety of metal-catalyzed reactions beyond those already established. Future work should aim to broaden its application scope.
Promising new reaction types to investigate include:
Asymmetric Hydrogenation: While diamines are well-known ligands for Ru(II)-catalyzed asymmetric hydrogenation, the unique steric and electronic properties of the pyrrolidine-azepane scaffold could offer novel selectivity for challenging substrates like N-heteroaromatic compounds or tetra-substituted olefins. nih.govacs.org
Michael Additions: Nickel(II) complexes with chiral diamines have shown excellent enantioselectivity in Michael additions of malonates to nitroalkenes. nih.gov Exploring the performance of this compound in this and other conjugate addition reactions is a logical next step.
Photochemical Transformations: The combination of this chiral ligand with photocatalysts could unlock new enantioselective transformations, such as radical functionalization of C-H bonds, driven by visible light. acs.org
Iridium-Catalyzed Allylation: The use of this diamine as a ligand in iridium-catalyzed asymmetric umpolung allylation of imines could provide a novel and mild route to other complex chiral diamines and homoallylic 1,2-diamines. acs.org
Exploration of New Chemical Transformations
Beyond its role as a ligand, the this compound scaffold itself can be a substrate for novel chemical transformations, leading to structurally complex and potentially valuable molecules.
Future research could focus on:
Ring Expansion and Rearrangement Cascades: The pyrrolidine or azepane rings could be subjected to expansion or rearrangement reactions to create larger, more complex heterocyclic systems. For example, intramolecular Ullmann-type annulation/rearrangement cascades have been used to transform pyrrolidines into functionalized benzazepines. nih.govresearchgate.net
Hetero-[5+2] Cycloadditions: The imine functionality, which can be derived from the amine groups, could participate in cycloaddition reactions. The intermolecular hetero-[5+2] cycloaddition between oxidopyrylium ylides and cyclic imines is a powerful method for creating highly substituted azepanes. researchgate.net
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the core scaffold would allow for the rapid generation of a library of analogues. This could involve directed or non-directed C-H amination, oxidation, or arylation. acs.org
Advanced Computational Design of Analogues for Specific Chemical Functions
Computational chemistry offers a powerful tool for accelerating the discovery of new catalysts and functional molecules. By modeling this compound and its interactions, researchers can rationally design new analogues with enhanced properties.
Key computational avenues include:
Functionality Mapping: This method can be used to identify the optimal positions and orientations of functional groups on the ligand scaffold to maximize stereocontrol in a target reaction. acs.org It helps quantify the stabilizing and destabilizing interactions in transition states, guiding the design of more effective ligands. acs.org
Transition State Modeling: Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can model the transition states of catalytic cycles. This provides insight into the mechanism and the origin of enantioselectivity, allowing for the targeted modification of the ligand to improve performance. chemrxiv.org
In Silico Screening: Virtual libraries of analogues can be created by systematically modifying the pyrrolidine or azepane rings (e.g., adding substituents, altering ring size, introducing heteroatoms). These libraries can then be computationally screened for their predicted efficacy in specific catalytic reactions, prioritizing the most promising candidates for synthesis.
The table below summarizes potential modifications and their targeted functions for computational exploration.
| Structural Modification | Target Function / Property | Computational Method |
| Substitution on Pyrrolidine Ring | Enhance steric bulk, introduce new donor atoms, modulate electronic properties. | Functionality Mapping, DFT Calculations. acs.org |
| Substitution on Azepane Ring | Control ligand bite angle, improve solubility, create secondary interaction sites. | Molecular Dynamics, Transition State Modeling. |
| Alteration of Methylene (B1212753) Linker | Modify flexibility and conformational preferences of the ligand-metal complex. | Conformational Search, DFT Energy Calculations. |
| Fusion to Aromatic Systems | Create rigid, C2-symmetric backbones for enhanced enantioselectivity. nih.gov | Virtual Screening, Quantum Mechanics. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new synthetic methods, more efficient catalytic systems, and novel molecular architectures.
Q & A
Basic Question: What synthetic methodologies are most effective for preparing 1-(Pyrrolidin-2-ylmethyl)azepane, and what optimization parameters are critical?
Answer:
The synthesis of this compound typically involves reductive amination or alkylation strategies. For example, a one-pot method using azepane derivatives and pyrrolidine-based precursors under heated conditions (e.g., 90°C for 6–8 hours) with polar aprotic solvents like DMF or 2-propanol has been reported . Critical parameters include:
- Reagent stoichiometry : Excess pyrrolidine derivatives (1.5–3.0 equivalents) to drive the reaction to completion.
- Temperature control : Prolonged heating (>6 hours) improves yield but risks side reactions like over-alkylation.
- Purification : Column chromatography (SiO₂, CHCl₃/MeOH gradients) or crystallization from 2-propanol-DMF mixtures is essential for isolating the pure compound .
Basic Question: How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?
Answer:
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm the azepane ring (δ 1.5–1.8 ppm for CH₂ groups) and pyrrolidine-methyl linkage (δ 3.4–3.5 ppm for N-CH₂ protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₁H₂₂N₂: 182.18 g/mol) .
- X-ray crystallography : For resolving stereochemical ambiguities, though limited by the compound’s tendency to form amorphous solids .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) may arise from:
- Structural isomerism : Azepane-pyrrolidine conformational flexibility can lead to varying binding modes. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies clarifies target interactions .
- Purity artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., over-alkylated species) may skew assays. Rigorous HPLC-UV/ELSD purity analysis (>98%) is recommended before biological testing .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) significantly impacts ionizable nitrogen centers in the azepane ring .
Advanced Question: How does the azepane ring’s conformation influence the compound’s physicochemical properties and target selectivity?
Answer:
The seven-membered azepane ring adopts chair-like or boat conformations, affecting:
- Lipophilicity : LogP values (e.g., ~3.56) correlate with membrane permeability but vary with substituent positioning .
- Hydrogen bonding : The N-methyl group’s orientation alters interactions with polar residues in enzyme active sites (e.g., cytochrome P450 isoforms) .
- Solubility : Conformational flexibility increases aqueous solubility (e.g., ~2.1 mg/mL in PBS), critical for in vivo studies .
Basic Question: What analytical methods are recommended for assessing the purity of this compound in complex mixtures?
Answer:
- HPLC-DAD/MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) with UV detection at 254 nm .
- TLC monitoring : Chloroform/methanol (9:1) eluent; Rf ~0.5 for the target compound .
- Elemental analysis : Carbon/nitrogen ratios (theoretical: C 72.47%, N 15.38%) to confirm stoichiometry .
Advanced Question: How can researchers design experiments to evaluate the metabolic stability of this compound in hepatic models?
Answer:
- In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- Metabolite identification : High-resolution MS/MS to detect oxidative metabolites (e.g., hydroxylation at the azepane C4 position) .
- CYP inhibition screening : Fluorescent probes (e.g., CYP3A4) to assess isoform-specific interactions .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroethyl derivatives) .
- Waste disposal : Neutralize acidic/basic residues before discarding via approved chemical waste channels .
Advanced Question: What computational tools can predict the reactivity of this compound in novel reaction environments?
Answer:
- DFT calculations : Gaussian or ORCA software to model transition states for alkylation or ring-opening reactions .
- Molecular dynamics (MD) : GROMACS to simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
- Machine learning : Train models on existing azepane reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
